molecular formula C17H15ClFN3O2S B11266454 N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11266454
M. Wt: 379.8 g/mol
InChI Key: UFGINPPJCCBXFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl, fluorophenyl, and dimethyl groups, along with a sulfonamide functional group. Its distinct chemical structure makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then subjected to cyclization with 3,5-dimethylpyrazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents are used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The aromatic rings and pyrazole moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its potential as an enzyme inhibitor, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15ClFN3O2S

Molecular Weight

379.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H15ClFN3O2S/c1-11-17(25(23,24)21-16-6-4-3-5-15(16)18)12(2)22(20-11)14-9-7-13(19)8-10-14/h3-10,21H,1-2H3

InChI Key

UFGINPPJCCBXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.